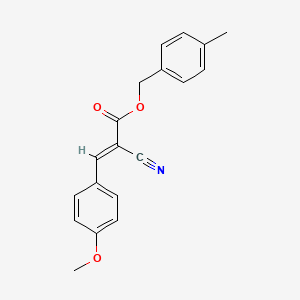
MFCD03847998
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD03847998 is a chemical compound with a unique structure and properties that have garnered significant interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03847998 involves several steps, each requiring specific reaction conditions and reagents. The exact synthetic route can vary depending on the desired purity and yield of the compound. Common methods include:
Melt Spinning: This method involves heating the raw materials to a molten state and then rapidly cooling them to form fibers.
Wet Spinning: In this process, the raw materials are dissolved in a solvent and then extruded through a spinneret into a coagulation bath, where the solvent is removed, and the fibers are formed.
Electrospinning: This technique uses an electric field to draw the raw materials into fine fibers, which are then collected on a grounded surface.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: This method involves producing the compound in discrete batches, allowing for precise control over reaction conditions and product quality.
Continuous Processing: In this approach, the raw materials are continuously fed into the reaction vessel, and the product is continuously removed, allowing for higher production rates and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
MFCD03847998 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions to ensure the desired products are formed. Common reagents and conditions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, acetone.
Temperature: Reactions are often conducted at elevated temperatures to increase reaction rates.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
MFCD03847998 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: Utilized in the production of advanced materials, such as polymers and composites, due to its unique properties.
Mecanismo De Acción
The mechanism of action of MFCD03847998 involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to proteins or enzymes, altering their activity and function. This can lead to various downstream effects, such as changes in cellular signaling pathways or metabolic processes.
Propiedades
IUPAC Name |
ethyl 2-[(4-hydroxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-3-24-19(23)16-14-9-4-11(2)10-15(14)25-18(16)20-17(22)12-5-7-13(21)8-6-12/h5-8,11,21H,3-4,9-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGQJTCLJPYAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-methylbenzamide](/img/structure/B7749227.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B7749234.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(3-ethylphenoxy)acetamide](/img/structure/B7749242.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2,4-dibromophenoxy)acetamide](/img/structure/B7749247.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B7749250.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-ethylphenoxy)acetamide](/img/structure/B7749251.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-propylphenoxy)acetamide](/img/structure/B7749259.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B7749269.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B7749273.png)
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-methoxyphenoxy)propanamide](/img/structure/B7749277.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-bromophenoxy)acetamide](/img/structure/B7749287.png)


![6-Hydroxy-2-(2-thienylmethylene)benzo[b]furan-3-one](/img/structure/B7749328.png)
